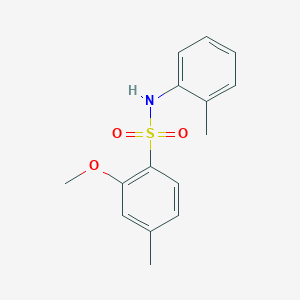
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide is a chemical compound that is commonly known as MMB or MMB-FUBINACA. It is a synthetic cannabinoid that is structurally similar to the psychoactive compound tetrahydrocannabinol (THC) found in marijuana. MMB-FUBINACA has gained significant attention in recent years due to its potential use as a research chemical in the field of pharmacology.
Mecanismo De Acción
MMB-FUBINACA acts as a potent agonist of the CB1 and CB2 receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including the release of neurotransmitters and the regulation of ion channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-FUBINACA are similar to those of 2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide found in marijuana. It has been shown to induce psychoactive effects such as euphoria, relaxation, and altered perception of time. It also has potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMB-FUBINACA in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for investigating the mechanisms underlying the effects of synthetic cannabinoids on the body. However, one of the limitations of using MMB-FUBINACA is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on MMB-FUBINACA. One area of interest is the investigation of its potential therapeutic applications in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Additionally, further research is needed to better understand the long-term effects of MMB-FUBINACA on the body and its potential for abuse and dependence.
Métodos De Síntesis
The synthesis of MMB-FUBINACA involves the reaction of 4-methylvalerophenone with 2-methylphenylmagnesium bromide to form a ketone intermediate. The ketone is then reacted with methoxyphenylboronic acid to form an alcohol intermediate, which is subsequently treated with sulfuryl chloride to form the final product.
Aplicaciones Científicas De Investigación
MMB-FUBINACA has been used in various scientific research studies to investigate the effects of synthetic cannabinoids on the body. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2 in the brain, which are responsible for regulating various physiological processes such as pain sensation, appetite, and mood.
Propiedades
Fórmula molecular |
C15H17NO3S |
|---|---|
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
2-methoxy-4-methyl-N-(2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-11-8-9-15(14(10-11)19-3)20(17,18)16-13-7-5-4-6-12(13)2/h4-10,16H,1-3H3 |
Clave InChI |
BWALDWWQQXFWTN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



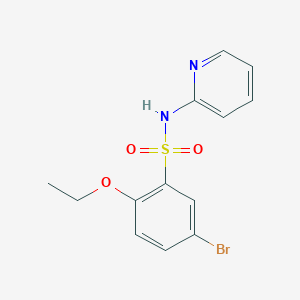


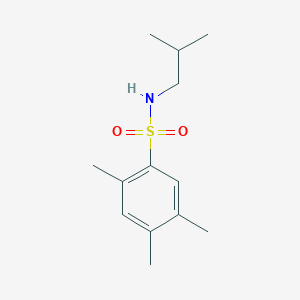
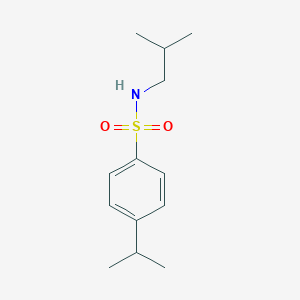
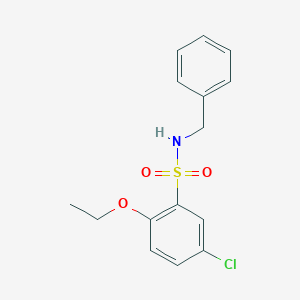

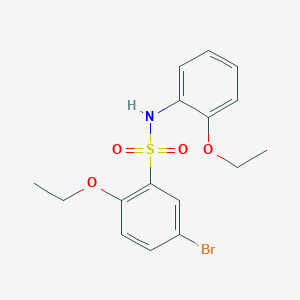
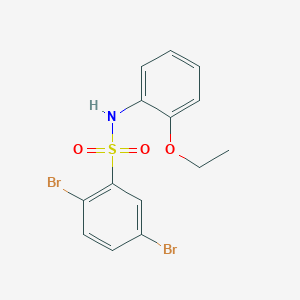
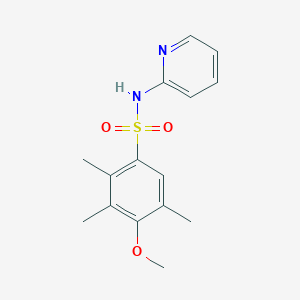
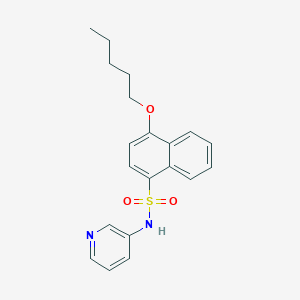
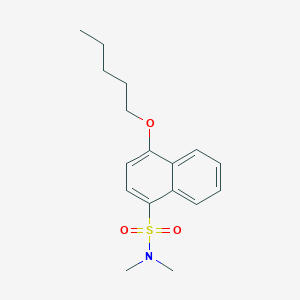
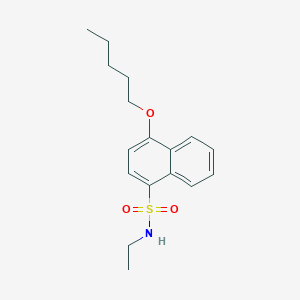
![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)